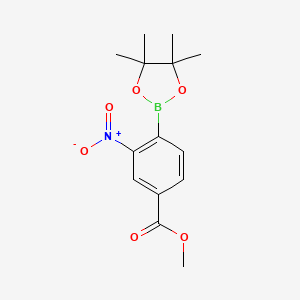

Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Descripción

Overview of Boronic Acid Derivatives in Chemical Research

Boronic acids and their derivatives have emerged as fundamental building blocks in modern organic synthesis, representing one of the most versatile classes of synthetic intermediates available to contemporary chemists. These compounds, characterized by the presence of a boron atom bonded to carbon and bearing hydroxyl or alkoxy substituents, have revolutionized approaches to carbon-carbon bond formation and molecular assembly. The significance of boronic acid derivatives extends beyond traditional synthetic applications, encompassing roles in medicinal chemistry, materials science, and biological research.

The versatility of boronic acids stems from their unique chemical properties, particularly their ability to undergo transmetallation reactions with transition metals and their capacity to form reversible covalent bonds with diols and other Lewis bases. In synthetic organic chemistry, boronic acids serve as crucial components in powerful carbon-carbon bond-forming reactions, including the Suzuki-Miyaura palladium-catalyzed cross-coupling reaction, Stille coupling, Sonogashira coupling, Chan-Lam coupling, and Liebeskind-Srogl coupling. These reactions have become indispensable tools for constructing complex molecular architectures in pharmaceutical development, natural product synthesis, and materials chemistry.

Recent research has expanded the applications of boronic acid derivatives into biological systems, where they function as enzyme inhibitors, particularly targeting serine proteases. The Raines group has conducted extensive research demonstrating how pendant boronic acids can enhance the cytosolic delivery of protein toxins by forming boronate esters with saccharides present on mammalian cell surfaces. Additionally, boronic acid-containing polymers have proven valuable in biomedical applications, including treatment approaches for human immunodeficiency virus, obesity, diabetes, and cancer.

The field of boronic acid chemistry continues to evolve with the development of new synthetic methodologies and applications. Recent advances include the use of boronic acids in radical generation pathways, where they serve as precursors for organic radicals under photocatalytic conditions. These developments have opened new avenues for synthetic transformations and have expanded the utility of boronic acids beyond traditional cross-coupling reactions.

Significance of Pinacol Esters in Organic Chemistry

Pinacol boronic esters represent a particularly important subclass of boronic acid derivatives, offering distinct advantages in terms of stability, handling, and synthetic utility compared to their free boronic acid counterparts. These compounds, characterized by the presence of a pinacol (2,3-dimethyl-2,3-butanediol) protecting group attached to the boron center, have become essential reagents in modern organic synthesis due to their enhanced stability under ambient conditions and their compatibility with a wide range of synthetic transformations.

The formation of pinacol boronic esters addresses several limitations associated with free boronic acids, particularly their tendency to undergo dehydration and oligomerization under certain conditions. Pinacol esters are air-stable and chromatography-compatible, making them suitable for spectroscopic characterization and routine synthetic manipulations. These properties have made pinacol esters the preferred form of boronic acid derivatives for many synthetic applications, particularly in complex molecule synthesis where stability and predictable reactivity are crucial.

In cross-coupling reactions, pinacol boronic esters demonstrate excellent performance in Suzuki-Miyaura reactions, often providing superior results compared to free boronic acids. The ester functionality can be readily hydrolyzed under mild basic conditions to reveal the active boronic acid species during the catalytic cycle, while remaining protected under anhydrous cross-coupling conditions. This dual nature allows for precise control over reactivity and enables the use of pinacol esters in sequential synthetic transformations.

Recent developments in pinacol ester chemistry have focused on the synthesis of N-methyliminodiacetic acid protected boronate esters, which offer enhanced stability and compatibility with iterative cross-coupling reactions. These reagents are easily handled, unreactive under anhydrous conditions, stable indefinitely under ambient conditions, and can be deprotected using mild aqueous basic conditions. The success of these new reagent classes is attributed to their unique molecular architectures, where the boron atom is secured by multiple ring systems, dramatically increasing stability.

Table 1: Comparative Properties of Boronic Acid Derivatives

| Property | Free Boronic Acids | Pinacol Esters | Trifluoroborate Salts |

|---|---|---|---|

| Air Stability | Poor | Excellent | Good |

| Moisture Sensitivity | High | Low | Moderate |

| Chromatographic Stability | Poor | Excellent | Moderate |

| Cross-Coupling Reactivity | High | High | Moderate |

| Shelf Life | Limited | Extended | Good |

| Handling Requirements | Inert Atmosphere | Ambient | Ambient |

Historical Context of Nitro-Substituted Arylboronic Esters

The development of nitro-substituted arylboronic esters represents a significant advancement in the synthesis of functionalized organoboron compounds, addressing the challenge of introducing nitro functionality into boronic acid frameworks while maintaining the synthetic utility of the boron center. Traditional approaches to nitroaryl synthesis have relied heavily on electrophilic aromatic nitration using strong nitrating agents under harsh acidic conditions, often leading to mixture formation and limited functional group tolerance.

The emergence of transition-metal-free nitration methodologies for arylboronic acids marked a pivotal development in this field. In 2000, Prakash, Petasis, Olah, and co-workers reported the first transition-metal-free formation of nitroarenes via ipso-nitration of arylboronic acids using Crivello's reagent. Although this initial methodology required careful temperature control and suffered from di-nitration side reactions, it established the foundation for subsequent improvements in nitroboronic acid synthesis.

Subsequent developments focused on optimizing nitrating agents and reaction conditions to achieve better selectivity and broader substrate scope. The use of ammonium nitrate in combination with trimethylsilyl chloride generated active nitrating species capable of regioselective ipso-nitration at room temperature, providing various nitroarenes in good yields over extended reaction periods. More recent advances have introduced single-reagent approaches using tert-butyl nitrite, which demonstrates tolerance for both electron-rich and electron-deficient substrates while operating under mild conditions.

Table 2: Evolution of Nitration Methods for Arylboronic Acids

| Year | Nitrating System | Reaction Conditions | Substrate Scope | Typical Yields |

|---|---|---|---|---|

| 2000 | Ammonium nitrate/Trifluoroacetic anhydride | -35°C, 2-4 h | Limited | 40-60% |

| 2008 | Ammonium nitrate/Trimethylsilyl chloride | Room temperature, 1-3 days | Moderate | 50-75% |

| 2011 | tert-Butyl nitrite | Room temperature, 12-24 h | Broad | 45-87% |

| 2014 | Bismuth nitrate/Potassium persulfate | Room temperature, 4-6 h | Very broad | 55-85% |

The development of nitro-substituted pinacol boronic esters has particularly benefited from these methodological advances, as the pinacol ester functionality provides enhanced stability during nitration reactions while maintaining the synthetic utility of the boron center for subsequent transformations. These compounds have found applications in pharmaceutical synthesis, where the nitro group can serve as a versatile functional handle for further elaboration, and in materials chemistry, where the electron-withdrawing nature of the nitro group can modulate electronic properties.

Structural Features and International Union of Pure and Applied Chemistry Nomenclature of Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

This compound represents a complex multifunctional aromatic compound that incorporates several key structural elements characteristic of advanced synthetic intermediates. The compound features a benzene ring substituted with three distinct functional groups: a methyl ester at the para position, a nitro group at the meta position, and a pinacol boronic ester at the ortho position relative to the ester functionality.

The molecular formula of this compound is C₁₄H₁₈BNO₆, with a molecular weight of 307.11 grams per mole. The International Union of Pure and Applied Chemistry systematic name reflects the complex substitution pattern: this compound. Alternative nomenclature includes the descriptor "4-methoxycarbonyl-2-nitrophenylboronic acid pinacol ester," which emphasizes the boronic acid derivative nature of the compound.

The structural architecture of this molecule is particularly noteworthy for several reasons. The pinacol ester moiety, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent, provides enhanced stability compared to free boronic acids while maintaining reactivity for cross-coupling reactions. The six-membered dioxaborolane ring adopts a chair conformation with the four methyl groups providing steric protection to the boron center, contributing to the compound's stability under ambient conditions.

The nitro group positioned meta to the ester functionality introduces significant electronic effects on the aromatic system. As a strong electron-withdrawing group, the nitro substituent decreases the electron density of the benzene ring, particularly affecting positions ortho and para to its attachment point. This electronic perturbation influences both the reactivity of the boronic ester toward cross-coupling reactions and the chemical shift patterns observed in nuclear magnetic resonance spectroscopy.

Table 3: Molecular Properties of this compound

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₄H₁₈BNO₆ | - |

| Molecular Weight | 307.11 | g/mol |

| Chemical Abstracts Service Number | 957065-97-3 | - |

| Topological Polar Surface Area | 87.9 | Ų |

| Logarithm of Partition Coefficient | 1.6806 | - |

| Hydrogen Bond Acceptors | 6 | count |

| Hydrogen Bond Donors | 0 | count |

| Rotatable Bonds | 3 | count |

The ester functionality contributes additional complexity to the molecular structure, providing a polar functional group that influences solubility characteristics and offers potential for further synthetic elaboration. The methyl ester can undergo standard ester transformations, including hydrolysis to the corresponding carboxylic acid or reduction to the primary alcohol, enabling diverse synthetic pathways from this intermediate.

Propiedades

IUPAC Name |

methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)10-7-6-9(12(17)20-5)8-11(10)16(18)19/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGJIRHQRSVMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674320 | |

| Record name | Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957065-97-3 | |

| Record name | Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957065-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

Nitration: The starting material, methyl benzoate, undergoes nitration to introduce the nitro group at the meta position.

Borylation: The nitro-substituted methyl benzoate is then subjected to borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, to form the boronate ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst loading. Continuous flow reactors may be employed to enhance efficiency and yield.

Types of Reactions:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Major Products:

Amino derivatives: from nitro reduction.

Carboxylic acids: from ester hydrolysis.

Biaryl compounds: from Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in:

Chemistry: As a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Biology: In the development of bioactive compounds and probes for biological studies.

Medicine: As an intermediate in the synthesis of potential drug candidates.

Industry: In the production of advanced materials and polymers.

Mecanismo De Acción

The compound exerts its effects primarily through its functional groups:

Boronate Ester: Facilitates Suzuki-Miyaura cross-coupling reactions by forming a transient palladium-boron complex.

Nitro Group: Can be reduced to an amino group, which can further participate in various biochemical pathways.

Methyl Ester: Acts as a protecting group that can be selectively removed under specific conditions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a broader family of boronate-containing benzoate esters. Key structural analogs and their distinguishing features are summarized below:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound significantly enhances the electrophilicity of the boron center, accelerating transmetalation steps in Suzuki-Miyaura reactions . However, excessive deactivation of the aromatic ring (e.g., by strong EWGs like NO₂) may necessitate optimized conditions (e.g., higher temperatures or stronger bases) .

- Electron-Donating Groups (EDGs): Compounds with EDGs (e.g., -NH₂ in , -OCH₃ in ) exhibit slower coupling kinetics due to reduced electrophilicity at boron.

- Steric Effects: Ortho-substituents (e.g., 2-CH₃ in ) hinder catalyst access to the boron center, reducing reaction rates.

Research Findings and Key Insights

Substituent Position Matters: Para-substituted Bpin groups (e.g., target compound) generally exhibit higher coupling efficiency than meta-substituted analogs due to reduced steric clash during transmetalation .

Nitro vs. Trifluoromethyl: While both EWGs enhance reactivity, nitro-substituted boronates are 10–20% more reactive than CF₃ analogs in model Suzuki reactions, as demonstrated in studies of related trifluoromethyl derivatives .

Amino Group Limitations: The -NH₂ group in necessitates protection (e.g., as -Boc) prior to coupling, adding synthetic steps and reducing overall efficiency.

Actividad Biológica

Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 957065-97-3) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C₁₄H₁₈BNO₆

- Molecular Weight : 307.11 g/mol

- Purity : Typically >98% (GC)

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Methyltransferases : Research indicates that compounds similar to methyl 3-nitrobenzoate can act as inhibitors of methyltransferases such as G9a and DNMTs (DNA methyltransferases), which are critical in epigenetic regulation and cancer progression .

- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines by modulating pathways related to cell proliferation and survival. For instance, the inhibition of G9a has been linked to decreased levels of histone methylation and DNA methylation in tumor suppressor genes .

Biological Activity Data

The following table summarizes key findings from research studies regarding the biological activity of this compound and related compounds:

Case Study 1: Anticancer Efficacy in Hematological Cancers

A study evaluated the effects of this compound on acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL). The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range. The mechanism involved the selective inhibition of G9a and DNMTs leading to altered expression of genes associated with apoptosis and cell cycle regulation .

Case Study 2: Solid Tumor Response

In a separate investigation focusing on solid tumors such as bladder cancer, treatment with this compound resulted in marked reductions in tumor size and improved survival rates in xenograft models. The study highlighted the role of epigenetic modulation in enhancing the sensitivity of tumor cells to conventional therapies .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, and how do reaction conditions influence yield?

The compound can be synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. For example, General Procedure 11 (used in synthesizing analogous boronate esters) involves coupling aryl halides with pinacolborane derivatives under palladium catalysis . Key factors affecting yield include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) are common.

- Solvent : Tetrahydrofuran (THF) or dioxane at reflux (80–100°C).

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

- Purification : Column chromatography (e.g., EtOAc/hexanes) achieves >95% purity .

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Purification : Use flash column chromatography with gradients of EtOAc/hexanes (e.g., 1:9 ratio, Rf ~0.35) .

- Characterization :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., nitro and boronate groups). For example, the aromatic proton adjacent to the nitro group appears downfield (δ 8.2–8.5 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₇BNO₆: 330.11) .

- X-ray crystallography : Resolves stereochemical ambiguities (e.g., torsion angles between boronate and benzoate groups) .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

- Waste disposal : Segregate organic waste and consult certified disposal services for boron-containing compounds .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?

The bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group reduces reaction rates in Suzuki-Miyaura couplings due to steric constraints. Optimal conditions include:

- Elevated temperatures (90–110°C) to overcome activation barriers.

- Bulky ligands (e.g., SPhos or XPhos) to stabilize the palladium catalyst .

- Extended reaction times (12–24 hours) for complete conversion .

Q. What analytical strategies resolve contradictions in NMR data for regioisomeric impurities?

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

- DFT calculations : Evaluate hydrolysis pathways of the boronate ester. For example, the dioxaborolane ring hydrolyzes faster in acidic conditions (pH < 3) due to proton-assisted B-O bond cleavage.

- pKa prediction : The nitro group (electron-withdrawing) stabilizes the boronate at pH 7–9, delaying hydrolysis .

Q. What role does this compound play in synthesizing π-conjugated polymers for optoelectronics?

As a monomer, it enables incorporation of electron-deficient nitro groups and boronates into polymer backbones. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.